molecular formula C8H12O4 B15308117 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B15308117
M. Wt: 172.18 g/mol
InChI Key: GJGDEAIOFOCEPA-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[35]nonane-7-carboxylic acid is a chemical compound with the molecular formula C8H12O4 It is characterized by a spirocyclic structure containing two oxygen atoms within a nine-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of diols with carboxylic acids under acidic conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid
  • 7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acid
  • 6-Oxaspiro[3.5]nonane-7-carboxylic acid

Uniqueness

5,8-Dioxaspiro[3.5]nonane-7-carboxylic acid is unique due to its specific spirocyclic structure and the presence of two oxygen atoms within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

5,8-dioxaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C8H12O4/c9-7(10)6-4-12-8(5-11-6)2-1-3-8/h6H,1-5H2,(H,9,10)

InChI Key

GJGDEAIOFOCEPA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(CO2)C(=O)O

Origin of Product

United States

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